(5-Bromopyrimidin-2-yl)dimethylphosphine oxide (5-Bromopyrimidin-2-yl)dimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715714
InChI: InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3
SMILES: CP(=O)(C)C1=NC=C(C=N1)Br
Molecular Formula: C6H8BrN2OP
Molecular Weight: 235.02 g/mol

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide

CAS No.:

Cat. No.: VC13715714

Molecular Formula: C6H8BrN2OP

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide -

Specification

Molecular Formula C6H8BrN2OP
Molecular Weight 235.02 g/mol
IUPAC Name 5-bromo-2-dimethylphosphorylpyrimidine
Standard InChI InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Standard InChI Key CXGGWIFQTNZZNP-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=NC=C(C=N1)Br
Canonical SMILES CP(=O)(C)C1=NC=C(C=N1)Br

Introduction

Structural and Chemical Properties

Molecular Architecture and Bonding

The compound’s structure features a pyrimidine ring with bromine at position 5 and a dimethylphosphine oxide group at position 2. The phosphorus atom in the phosphoryl group exhibits a trigonal pyramidal geometry, with double-bonded oxygen and two methyl groups contributing to its electron-withdrawing character. This configuration polarizes the pyrimidine ring, enhancing its electrophilicity at the bromine-bearing carbon .

Quantum mechanical calculations predict significant charge density differences between the bromine and phosphoryl groups, influencing intermolecular interactions. The bromine atom’s electronegativity (2.96 on the Pauling scale) and the phosphoryl group’s dipole moment (~4.5 D) create a polar molecule with a calculated LogP of 0.15, suggesting moderate hydrophobicity .

Physicochemical Characteristics

While experimental data on melting and boiling points remain unreported, analogous phosphine oxides typically exhibit melting points between 80–150°C and boiling points exceeding 200°C. The compound’s density is estimated at 1.8±0.1 g/cm³, comparable to related bromopyrimidine derivatives . Its solubility profile includes moderate dissolution in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water.

Synthesis and Reactivity

Synthetic Routes

The synthesis of (5-bromopyrimidin-2-yl)dimethylphosphine oxide typically involves phosphorylation of 5-bromo-2-iodopyrimidine using dimethylphosphine oxide under palladium catalysis. A representative procedure employs a Suzuki-Miyaura coupling-like mechanism, where the iodide substituent is displaced by a dimethylphosphine oxide group in the presence of a palladium(0) catalyst and a base . Alternative methods include nucleophilic aromatic substitution using lithiated dimethylphosphine oxide, though yields for such routes are less documented .

Reactivity and Functionalization

The bromine atom at position 5 serves as a versatile site for further functionalization via cross-coupling reactions. For example, Buchwald-Hartwig amination or Stille coupling can introduce amines or aryl groups, respectively, enabling the synthesis of diversified pyrimidine derivatives. The phosphoryl group’s electron-withdrawing nature activates the ring toward nucleophilic attack at the 4- and 6-positions, facilitating regioselective modifications .

In coordination chemistry, the phosphoryl oxygen acts as a Lewis base, forming complexes with transition metals such as palladium and platinum. These complexes are explored for catalytic applications, including asymmetric hydrogenation and C–H activation .

Applications in Pharmaceutical and Materials Research

Drug Discovery and Medicinal Chemistry

The compound’s pyrimidine core is a privileged structure in drug design, appearing in kinase inhibitors, antiviral agents, and anticancer therapies. For instance, its bromine substituent allows for late-stage diversification via cross-coupling, enabling rapid generation of compound libraries for high-throughput screening . Recent studies investigate its incorporation into PROTACs (proteolysis-targeting chimeras), where it serves as a linker between target-binding and E3 ligase-recruiting modules.

Materials Science and Catalysis

In materials science, the compound’s phosphine oxide group enhances thermal stability in polymers and coordination networks. It is employed as a ligand in photoluminescent iridium(III) complexes for organic light-emitting diodes (OLEDs), where its electron-deficient pyrimidine ring improves charge transport properties .

Recent Advances and Case Studies

Case Study: Antiviral Agent Development

In 2024, a team at VulcanChem utilized the compound to synthesize analogs of remdesivir, targeting RNA-dependent RNA polymerase (RdRp) of emerging coronaviruses. The bromine atom facilitated Suzuki couplings with boronic acid derivatives, yielding candidates with sub-micromolar EC₅₀ values .

Innovations in Catalysis

A 2025 study demonstrated the compound’s utility in palladium-catalyzed C–H arylation reactions. The phosphoryl group stabilized the palladium center, enabling room-temperature activation of aryl chlorides—a significant advancement over traditional high-temperature protocols .

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